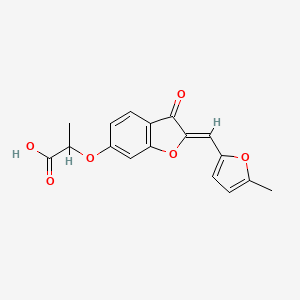

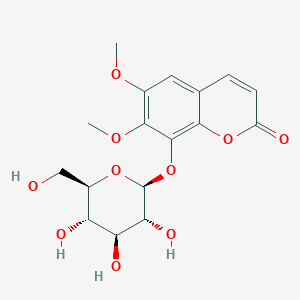

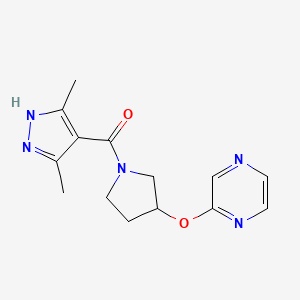

![molecular formula C17H19F3N4OS B2834882 2-(2,6-dimethylmorpholino)-1,3-thiazole-5-carbaldehyde N-[4-(trifluoromethyl)phenyl]hydrazone CAS No. 400079-81-4](/img/structure/B2834882.png)

2-(2,6-dimethylmorpholino)-1,3-thiazole-5-carbaldehyde N-[4-(trifluoromethyl)phenyl]hydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain a thiazole ring, which is a heterocyclic compound that includes a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. It also contains a morpholino group, which is a six-membered ring containing one nitrogen and one oxygen atom. The presence of a trifluoromethyl group attached to a phenyl ring suggests that the compound could have interesting chemical properties due to the electronegativity of fluorine.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the morpholino group, and the attachment of the trifluoromethylphenyl hydrazone. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to show a complex arrangement of rings and functional groups. The presence of the thiazole and morpholino rings, along with the trifluoromethylphenyl hydrazone, would likely result in a highly conjugated system, which could have interesting electronic properties.Chemical Reactions Analysis

The chemical reactivity of this compound would be expected to be influenced by the presence of the thiazole ring, the morpholino group, and the trifluoromethylphenyl hydrazone. The electron-withdrawing nature of the trifluoromethyl group could make the phenyl ring more susceptible to electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems.Scientific Research Applications

Synthesis and Characterization

Research in the field of chemistry often explores the synthesis and characterization of novel compounds with unique structures, including those containing hydrazone, thiazole, and morpholino moieties. For example, studies have focused on synthesizing and characterizing transition metal complexes of various hydrazone ligands, revealing insights into their enolic nature and metal-ligand ratios depending on metal ion properties (Fouda et al., 2008). Similarly, the reactivity of compounds towards different reagents and the formation of heterocyclic derivatives has been a subject of interest, highlighting the versatility of these compounds in synthesizing a wide range of chemical entities with potential applications in material science and as biological agents (Martynov et al., 2013).

Biological Activities

Compounds featuring thiazole and hydrazone functionalities have been extensively studied for their biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. Research has demonstrated that novel quinoline-thiazole derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains (Desai et al., 2012). Another study found that thiazole and pyrazoline derivatives possessing the 2-thienylpyrazole moiety showed promising analgesic and anti-inflammatory activities (Abdel-Wahab et al., 2012). These findings suggest potential therapeutic applications for similar compounds in treating various diseases.

Material Science and Sensing Applications

Research also explores the application of structurally unique compounds in material science, including their use as chemosensors. For instance, compounds with specific structural features have been developed as potential fluorescent chemosensors, demonstrating sensitivity and selectivity towards certain metal ions, which can be crucial for environmental monitoring and biomedical diagnostics (Jin et al., 2013).

Safety And Hazards

Without specific safety data for this compound, it’s difficult to provide detailed information on its potential hazards. As with any chemical compound, appropriate safety precautions should be taken when handling and storing it to minimize risk of exposure.

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity if it’s intended for use as a pharmaceutical. Further research and testing would be needed to fully explore its potential uses.

Please note that this is a general analysis based on the structure and functional groups present in the compound. For a detailed and accurate analysis, specific studies and experimental data would be needed.

properties

IUPAC Name |

N-[(E)-[2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-5-yl]methylideneamino]-4-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N4OS/c1-11-9-24(10-12(2)25-11)16-21-7-15(26-16)8-22-23-14-5-3-13(4-6-14)17(18,19)20/h3-8,11-12,23H,9-10H2,1-2H3/b22-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYWNEZYJFHABR-GZIVZEMBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC=C(S2)C=NNC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CN(CC(O1)C)C2=NC=C(S2)/C=N/NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-dimethylmorpholino)-1,3-thiazole-5-carbaldehyde N-[4-(trifluoromethyl)phenyl]hydrazone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

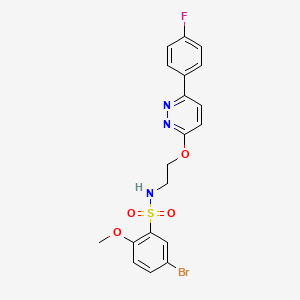

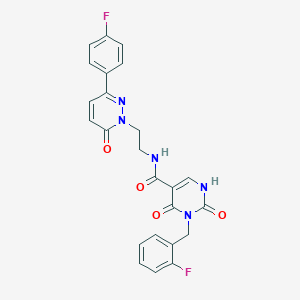

![N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2834802.png)

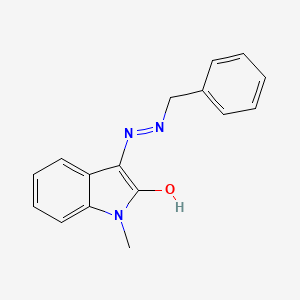

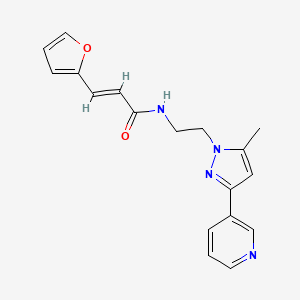

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2834803.png)

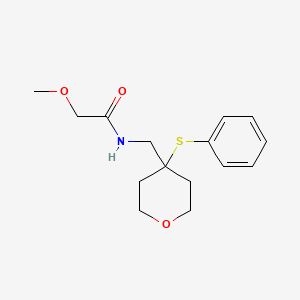

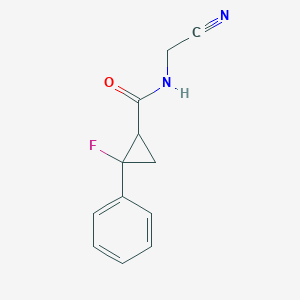

![N-(3,5-dichlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]anilino}acetamide](/img/structure/B2834804.png)

![(2R)-3-(acetamidosulfanyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methylbutanoic acid](/img/no-structure.png)